Artemin

描述

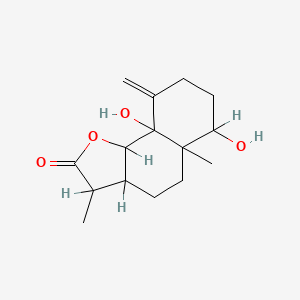

属性

CAS 编号 |

22149-38-8 |

|---|---|

分子式 |

C15H22O4 |

分子量 |

266.33 g/mol |

IUPAC 名称 |

6,9a-dihydroxy-3,5a-dimethyl-9-methylidene-3,3a,4,5,6,7,8,9b-octahydrobenzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h9-12,16,18H,1,4-7H2,2-3H3 |

InChI 键 |

CJLHTKGWEUGORV-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3(C(CCC(=C)C3(C2OC1=O)O)O)C |

规范 SMILES |

CC1C2CCC3(C(CCC(=C)C3(C2OC1=O)O)O)C |

熔点 |

238-240°C |

物理描述 |

Solid |

产品来源 |

United States |

Foundational & Exploratory

The Artemin Signaling Pathway: A Comprehensive Guide to its Role in Neuronal Survival

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs), is a potent neurotrophic factor crucial for the survival, differentiation, and maintenance of various neuronal populations.[1][2] Its signaling cascade, initiated through a multicomponent receptor complex, activates several downstream pathways pivotal for neuronal function and resilience. Dysregulation of the this compound signaling pathway has been implicated in a range of neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core this compound signaling pathway, its downstream effectors, and its role in promoting neuronal survival. It includes a summary of quantitative data, detailed experimental protocols for studying the pathway, and visualizations to elucidate key mechanisms and workflows.

The Core this compound Signaling Complex

This compound exerts its biological effects by binding to a high-affinity co-receptor, the GDNF family receptor alpha 3 (GFRα3).[3][4] This ligand-receptor interaction then recruits the transmembrane receptor tyrosine kinase, RET, into the complex.[4][5] The formation of this ternary this compound-GFRα3-RET complex is the canonical initiating step of the signaling cascade. Upon dimerization, the intracellular tyrosine kinase domains of RET undergo autophosphorylation, creating docking sites for various intracellular adaptor proteins and enzymes, thereby triggering downstream signaling pathways.[6]

While GFRα3 is the preferential co-receptor for this compound, evidence suggests potential cross-reactivity with GFRα1.[4] Furthermore, an alternative, RET-independent signaling mechanism has been identified involving the Neural Cell Adhesion Molecule (NCAM).[1][2][7] this compound can directly bind to NCAM, leading to the activation of different downstream effectors.[1][2]

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. assaygenie.com [assaygenie.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 5. This compound Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Artemin in Peripheral Nervous System Development

Introduction

This compound (ARTN) is a neurotrophic factor belonging to the Glial Cell Line-Derived Neurotrophic Factor (GDNF) family of ligands, which also includes GDNF, Neurturin (NRTN), and Persephin (PSPN).[1][2] These proteins are critical for the development, survival, and maintenance of various neuronal populations.[1][3] this compound, in particular, plays a pivotal role in the development and function of the peripheral nervous system (PNS), encompassing both sympathetic and sensory neurons.[4][5] It signals primarily through a multicomponent receptor complex consisting of the GDNF family receptor alpha-3 (GFRα3) and the receptor tyrosine kinase (RET).[4][6] Its expression in target tissues during development and its upregulation following nerve injury suggest its importance in both developmental processes and regenerative responses.[7][8] This guide provides a comprehensive overview of this compound's function in the PNS, detailing its signaling pathways, its effects on neuronal populations, and the experimental methodologies used for its study.

The this compound Signaling Pathway

This compound exerts its biological effects by binding to a specific receptor complex on the surface of responsive neurons. The canonical signaling pathway involves the formation of a ternary complex, which triggers intracellular cascades that regulate gene expression and cellular function.

The primary signaling mechanism for this compound begins with its binding to the high-affinity co-receptor GFRα3, a glycosylphosphatidylinositol (GPI)-anchored protein.[1][4] This this compound/GFRα3 complex then recruits and binds to the transmembrane receptor tyrosine kinase RET.[6][9] The formation of this ternary complex induces the dimerization of RET, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain.[9] This activation initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)-Akt pathways, which are crucial for promoting neuronal survival, differentiation, and axon growth.[3][9][10]

While the GFRα3-RET complex is the preferred and primary receptor for this compound, alternative interactions have been reported.[4] this compound can also signal, albeit with lower affinity, through the GFRα1-RET complex.[4][11] Furthermore, evidence suggests a RET-independent signaling mechanism through direct interaction with the Neural Cell Adhesion Molecule (NCAM).[1] This interaction can also promote neuritogenesis, indicating that this compound may utilize multiple receptor systems to mediate its diverse effects on the nervous system.[1]

Role in Sympathetic Nervous System Development

This compound is a crucial neurotrophic factor for the development of the sympathetic nervous system. It exerts multiple effects at different developmental stages, including the proliferation of neuroblasts, survival of newly generated neurons, and guidance of projecting axons.[5][12] Studies using knockout mice for this compound or its receptor GFRα3 reveal significant abnormalities in the migration and axonal projection patterns of the sympathetic nervous system, leading to improper innervation of target tissues.[6][7]

During early embryonic development (E12-E14 in mice), this compound promotes the proliferation of sympathetic neuroblasts, thereby increasing the number of new neurons generated.[5][12] It also provides a transient survival signal for these newly formed neurons.[5] A key function of this compound is acting as a chemoattractant and guidance cue.[6][7] Expressed by vascular smooth muscle cells, this compound guides sympathetic axons to follow blood vessels towards their target tissues.[6][7] In later postnatal development, this compound again enhances neuronal survival and promotes the growth of neurites more effectively than Nerve Growth Factor (NGF).[5]

| Parameter | Experimental Model | Effect of this compound | Reference |

| Neuroblast Proliferation | E12 & E13 mouse SCG cultures | 76% (E12) and 55% (E13) increase in BrdU-positive neurons | [12] |

| Neuronal Survival | Early embryonic sympathetic chain cultures (E12-E14) | Direct survival-enhancing action | [12] |

| Neurite Growth | Late postnatal (P12-P20) sympathetic neuron cultures | Enhanced neurite growth, more effective than NGF | [5] |

| Axon Guidance | ARTN- or GFRα3-deficient mice | Abnormal migration and axonal projection of the entire sympathetic nervous system | [6][7] |

Role in Sensory Nervous System Development

This compound and its receptor GFRα3 are expressed by a subpopulation of nociceptive (pain-sensing) sensory neurons in the dorsal root and trigeminal ganglia.[8][13] These neurons often co-express the ion channels TRPV1 and TRPA1, which are involved in detecting noxious heat, cold, and chemical stimuli.[8][13] this compound's role in the sensory system involves promoting neuronal survival during development and modulating the sensitivity of mature neurons.[13][14]

Transgenic mice that overexpress this compound in the skin (ART-OE mice) exhibit a significant increase in the total number of dorsal root ganglion (DRG) neurons, indicating that this compound acts as a developmental survival factor for this neuronal subpopulation.[13][14] This overexpression also leads to increased mRNA levels of TRPV1 and TRPA1, resulting in hypersensitivity of the sensory neurons to chemical and thermal stimuli.[8][13] Furthermore, injection of this compound into the skin of wildtype mice can produce transient thermal hyperalgesia, suggesting a direct role in sensitizing nociceptors.[13] This function is particularly relevant in pathological conditions, as this compound expression is upregulated in inflamed tissue and after nerve injury, potentially contributing to chronic pain states.[2][8]

| Parameter | Experimental Model | Effect of this compound Overexpression/Administration | Reference |

| Neuron Number | L4 DRGs of ART-OE transgenic mice | 20.5% increase in neuron number | [14] |

| Gene Expression | Sensory ganglia of ART-OE mice | Increased mRNA levels of TRPV1 and TRPA1 | [8][13] |

| Neuronal Sensitivity | Isolated sensory neurons from ART-OE mice | Hypersensitivity to capsaicin (B1668287) (TRPV1 agonist) and mustard oil (TRPA1 agonist) | [8][13] |

| Behavioral Sensitivity | ART-OE transgenic mice | Increased sensitivity to heat, cold, capsaicin, and mustard oil stimuli | [8][13] |

| Acute Sensitization | Wildtype mice with intraplantar this compound injection | Transient thermal hyperalgesia | [13] |

| Cold Pain | Wildtype mice with intraplantar this compound injection | Transient cold sensitization, dependent on TRPM8 | [15] |

Role in Nerve Injury and Regeneration

Following peripheral nerve injury, this compound demonstrates significant neuroprotective and regenerative capabilities. Systemic administration of this compound has been shown to promote the regeneration of both sensory and motor neurons.[16][17][18] After a dorsal root crush, for instance, this compound treatment promotes the regeneration of sensory axons into the spinal cord.[19] In models of partial nerve injury, such as nerve crush, a limited period of this compound treatment can lead to functional recovery by promoting the reinnervation of distal targets and restoring pre-injury sensory thresholds.[16]

The neuroprotective effects of this compound are associated with the reduction of injury markers. For example, it diminishes the expression of Activating Transcription Factor 3 (ATF3) and caspase-3 in the DRG following nerve injury, suggesting it suppresses stress and apoptotic pathways.[16][17] this compound also promotes the regeneration of both myelinated and non-myelinated nerve fibers across an injury site.[16][17] These findings highlight this compound's potential as a therapeutic agent for treating peripheral neuropathies and promoting functional recovery after nerve damage.[2][16]

Experimental Protocols

Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol is adapted from methods used to study the effects of neurotrophic factors on sensory neurons.[20][21]

-

Tissue Isolation: Euthanize mice according to approved institutional protocols. Dissect the vertebral column and isolate DRGs from the desired spinal level (e.g., lumbar L4-L6) under a dissecting microscope. Place collected ganglia into a collection tube with ice-cold Hank's Balanced Salt Solution (HBSS).[20][22]

-

Enzymatic Digestion: Transfer DRGs to a digestion solution containing enzymes such as Collagenase A/Dispase II. Incubate at 37°C with gentle shaking for a specified time (e.g., 15-45 minutes) to dissociate the tissue.[21][22]

-

Mechanical Dissociation: Stop the digestion by adding culture medium (e.g., DMEM/F12 with supplements). Gently triturate the ganglia using a series of fire-polished Pasteur pipettes or standard pipette tips to obtain a single-cell suspension.[12][21]

-

Plating: Plate the dissociated neurons onto culture dishes or coverslips pre-coated with an adhesive substrate like Poly-D-Lysine and Laminin to promote cell attachment and neurite outgrowth.[20][21][23]

-

Culture and Treatment: Culture the neurons in a humidified incubator at 37°C and 5% CO₂. The culture medium is typically supplemented with serum, N2 supplement, and neurotrophic factors like NGF to support survival. To study this compound's effects, add recombinant this compound protein to the culture medium at desired concentrations. An antimitotic agent (e.g., 5-Fluoro-2'-deoxyuridine) can be added to reduce the proliferation of non-neuronal cells.[20]

In Vivo Models: Knockout and Overexpression Mice

-

This compound/GFRα3 Knockout (KO) Mice: These mice are generated using homologous recombination to delete the gene encoding for this compound or GFRα3.[7][24] Analysis of these animals reveals phenotypes related to developmental defects, such as abnormal sympathetic neuron migration and reduced numbers of specific sensory neuron populations.[6][7]

-

This compound Overexpressor (ART-OE) Mice: These transgenic mice are created to overexpress this compound in a tissue-specific manner, for example, in skin keratinocytes using the K14 promoter.[14] These animals are valuable for studying the chronic effects of elevated this compound levels on neuronal survival, gene expression, and sensory function, including behavioral hypersensitivity.[8][13][14]

Neurite Outgrowth Assay (Explant Culture)

This assay is used to assess the chemoattractive and growth-promoting effects of this compound.[25]

-

Ganglia Explantation: Dissect dorsal root or sympathetic ganglia from embryonic or early postnatal mice.[25]

-

Embedding: Place the whole ganglia onto a collagen gel matrix in a culture dish.[25]

-

Treatment Application: Place agarose (B213101) beads soaked with recombinant this compound protein or a control substance at a short distance from the explant.[25]

-

Incubation and Analysis: Culture the explants for 24-48 hours. The extent and orientation of neurite outgrowth from the ganglion are then visualized by microscopy and quantified. Outgrowth towards the this compound-soaked bead indicates a chemoattractive effect.[25]

Retrograde Labeling of Neurons

This technique is used to identify and trace neuronal projections and to study regeneration.[16][26][27]

-

Tracer Injection: A retrograde tracer, such as Fluoro-Gold, Cholera Toxin Subunit B (CTB), or a viral vector (e.g., AAV-retro), is injected into a target tissue or nerve distal to the neuronal cell bodies of interest.[16][27][28]

-

Transport: The tracer is taken up by the axon terminals and transported retrogradely along the axon to the cell body in the ganglion or spinal cord. This process typically takes several hours to days, depending on the tracer and the distance.[26][28]

-

Visualization: After a sufficient transport period, the animal is euthanized and the tissue containing the neuronal cell bodies (e.g., DRG) is dissected. The labeled neurons are then visualized using fluorescence microscopy.[26][27]

-

Application in Regeneration Studies: In nerve injury models, the tracer is applied distal to the injury site. The presence of labeled neurons in the DRG indicates successful axonal regeneration across the lesion.[16][17]

Conclusion

This compound is a multifaceted neurotrophic factor with indispensable roles in the development, maintenance, and regeneration of the peripheral nervous system. Its functions are diverse, ranging from promoting neuroblast proliferation and survival in the developing sympathetic system to guiding axonal projections and modulating the sensitivity of nociceptive sensory neurons.[5][7][13] The upregulation of this compound following injury and its demonstrated ability to promote functional recovery underscore its significant therapeutic potential for treating peripheral nerve injuries and neuropathic pain.[2][16] A thorough understanding of its signaling pathways and biological effects, facilitated by the experimental models and protocols detailed herein, is crucial for harnessing its regenerative capabilities for future clinical applications.

References

- 1. This compound and an this compound-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of glial cell line‐derived neurotrophic factor family member this compound in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound augments survival and axon regeneration in axotomized retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a vascular-derived neurotropic factor for developing sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the neurotrophic factor this compound on sensory afferent development and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]

- 10. This compound activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. core.ac.uk [core.ac.uk]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Effects of the neurotrophic factor this compound on sensory afferent development and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Overexpression in Skin Enhances Expression of TRPV1 and TRPA1 in Cutaneous Sensory Neurons and Leads to Behavioral Sensitivity to Heat and Cold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a Glial Cell Line-Derived Neurotrophic Factor Family Member, Induces TRPM8-Dependent Cold Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound induced functional recovery and reinnervation after partial nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Induced Functional Recovery And Reinnervation After Partial Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Treatment of transected peripheral nerves with this compound improved motor neuron regeneration, but did not reduce nerve injury-induced pain behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound promotes functional long-distance axonal regeneration to the brainstem after dorsal root crush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Dissociating and culturing human dorsal root ganglia neurons [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. Developmental changes in neurite outgrowth responses of dorsal root and sympathetic ganglia to GDNF, neurturin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Retrograde Fluorescent Labeling Allows for Targeted Extracellular Single-unit Recording from Identified Neurons In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Retrograde labeling, transduction, and genetic targeting allow cellular analysis of corticospinal motor neurons: implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Retrograde Tracing [labome.com]

The Role of Artemin in Dorsal Root Ganglion Neurons: A Technical Guide for Researchers

Abstract: Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family, plays a critical role in the development, survival, and function of dorsal root ganglion (DRG) neurons. Its engagement with the GFRα3/RET receptor complex initiates a cascade of intracellular signaling events that modulate neuronal survival, axonal growth, and synaptic plasticity. Notably, this compound has emerged as a key player in the sensitization of nociceptive neurons, contributing to both inflammatory and neuropathic pain states. This technical guide provides an in-depth overview of the function of this compound in DRG neurons, with a focus on its molecular signaling pathways, its role in pain modulation, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for pain and neuroregeneration.

Introduction to this compound and its Receptor

This compound is a neurotrophic factor that signals through a multicomponent receptor complex consisting of the GDNF family receptor alpha-3 (GFRα3) and the receptor tyrosine kinase (RET).[1][2][3] GFRα3 is a glycosylphosphatidylinositol (GPI)-linked protein that provides binding specificity for this compound, while RET activation triggers downstream intracellular signaling cascades.[2][3] This receptor complex is predominantly expressed in a subpopulation of nociceptive sensory neurons within the DRG.[4]

This compound Signaling in DRG Neurons

Upon binding to GFRα3, this compound recruits and activates the RET tyrosine kinase, leading to the initiation of several downstream signaling pathways. These pathways are crucial for mediating the diverse effects of this compound on DRG neurons.

Key Signaling Cascades

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade activated by this compound.[5][6][7] This pathway is known to be involved in cell growth, differentiation, and survival. In DRG neurons, this compound-induced activation of the ERK pathway has been shown to promote neurite outgrowth and actin polymerization.[5]

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream target of this compound/RET signaling.[6][7] This pathway is primarily associated with cell survival and proliferation.

-

Src Family Kinases (SFK): this compound has been demonstrated to trigger the activation of Src-family kinases, which are involved in cell growth and differentiation.[5]

-

p38 MAPK and JNK Pathways: The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are also activated by this compound signaling.[6][7][8] The p38 MAPK pathway, in particular, has been implicated in the upregulation of the transient receptor potential vanilloid 1 (TRPV1) channel, contributing to thermal hyperalgesia.[9][10]

Functions of this compound in DRG Neurons

This compound exerts a range of effects on DRG neurons, from promoting survival and growth to modulating their sensitivity to noxious stimuli.

Neuronal Survival and Neurite Outgrowth

This compound is a survival factor for sensory and sympathetic neurons.[1] Overexpression of this compound in transgenic mice leads to an increase in the total number of DRG neurons, confirming its role in promoting neuronal survival.[4][11] Furthermore, this compound significantly enhances neurite growth from DRG neurons.[5] This effect is mediated through the activation of SFK and ERK-dependent signaling pathways and involves the regulation of actin polymerization.[5]

Modulation of Nociceptor Sensitization and Pain

A significant body of evidence implicates this compound in the sensitization of nociceptors and the generation of pain.

-

Thermal Hyperalgesia: Hindpaw injection of this compound produces acute thermal hyperalgesia.[12][13] This effect is, at least in part, due to the potentiation of TRPV1 function.[12][13] this compound upregulates the expression of TRPV1 and TRPA1 mRNA in DRG neurons.[4][11] In inflammatory conditions, this compound mRNA is profoundly upregulated in inflamed tissue, suggesting its role as an important effector in inflammatory hyperalgesia.[12][13]

-

Cold Pain: this compound robustly sensitizes cold responses in a manner dependent on the transient receptor potential melastatin 8 (TRPM8) channel.[14][15] GFRα3 is expressed in a subpopulation of TRPM8-positive sensory neurons.[14]

-

Neuropathic and Chronic Pain: this compound and its receptor GFRα3 are implicated in various persistent pain conditions, including osteoarthritis pain, migraine, and neuropathic pain following nerve injury.[16][17][18][19] In models of osteoarthritis, administration of an anti-Artemin monoclonal antibody can reverse mechanical, heat, and cold hypersensitivity.[16]

Quantitative Data on this compound Function

The following tables summarize key quantitative findings from studies on the effects of this compound on DRG neurons.

| Parameter | Model System | Treatment/Condition | Result | Reference |

| Neuronal Survival | Transgenic mice overexpressing this compound (ART-OE) | - | 20% increase in the total number of DRG neurons. | [4] |

| Gene Expression (mRNA) | ART-OE mice DRG | - | Increased mRNA for GFRα3, TrkA, TRPV1, and TRPA1. | [11] |

| ART-OE mice trigeminal ganglia | - | Increased mRNA for nicotinic acetylcholine (B1216132) receptor subunits α3 and β4. | [20] | |

| Mouse DRG neurons | 7-minute exposure to this compound | Potentiation of TRPV1 function at doses 10-100 times lower than NGF. | [12][13] | |

| Rat model of chronic pancreatitis | - | This compound mRNA expression positively correlated with pain severity. | [21] | |

| Inflammatory Response | Mouse hindpaw inflammation (CFA) | 1 day post-injection | 10-fold increase in this compound mRNA expression in inflamed skin. | [12][13] |

| Behavioral Response | Mice with MIA-induced osteoarthritis | Systemic anti-Artemin monoclonal antibody | Reversal of mechanical, heat, and cold hypersensitivity at 2 and 4 hours post-injection. | [16] |

| Wild-type mice | Hindpaw injection of this compound | Acute thermal hyperalgesia lasting up to 4 hours. | [12][13] | |

| Wild-type mice | Combined injection of this compound and NGF | Heat hyperalgesia that lasted for 6 days. | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in DRG neurons.

Isolation and Culture of DRG Neurons

This protocol describes the general steps for isolating and culturing DRG neurons from mice.[22][23]

Materials:

-

Complete DMEM (supplemented with 10% FBS, 1% Penicillin/Streptomycin)

-

Collagenase A/Dispase II solution (1.25 mg/mL Collagenase A, 2.5 mg/mL Dispase II in PBS)

-

Neurobasal medium supplemented with B27, GlutaMAX, and growth factors (e.g., NGF)

-

Poly-D-lysine and laminin-coated culture dishes

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Dissect the spinal column and expose the DRGs.

-

Carefully remove the DRGs and place them in ice-cold complete DMEM.

-

Centrifuge the DRGs at low speed (e.g., 161 x g for 5 minutes).

-

Remove the supernatant and add the Collagenase A/Dispase II solution.

-

Incubate at 37°C with shaking for a specified time (e.g., 15-45 minutes) to dissociate the tissue.

-

Stop the enzymatic digestion by adding complete DMEM.

-

Gently triturate the DRGs with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

-

Plate the neurons on Poly-D-lysine and laminin-coated dishes.

-

Incubate the cultures at 37°C in a 5% CO2 incubator.

Neurite Outgrowth Assay

This assay is used to quantify the effect of this compound on neurite extension from cultured DRG neurons.[24][25][26]

Materials:

-

Cultured DRG neurons

-

This compound (or other test compounds)

-

Neurite outgrowth staining kit (e.g., Molecular Probes®) or antibodies for immunostaining (e.g., anti-β-III tubulin)

-

Fluorescence microscope or high-content imaging system

-

Image analysis software

Procedure:

-

Culture DRG neurons as described in section 5.1.

-

Treat the neurons with different concentrations of this compound or a vehicle control.

-

Incubate for a period sufficient to allow for neurite growth (e.g., 24-72 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Stain the neurons to visualize neurites. This can be done using a live-cell stain or by immunocytochemistry with an antibody against a neuronal marker like β-III tubulin.

-

Acquire images using a fluorescence microscope.

-

Analyze the images using software to quantify neurite length, number of branches, and other morphological parameters.

Calcium Imaging for Neuronal Sensitization

This technique is used to measure changes in intracellular calcium concentration in response to stimuli, providing a functional readout of neuronal sensitization.[12]

Materials:

-

Cultured DRG neurons

-

Calcium indicator dye (e.g., Fura-2 AM)

-

This compound

-

Stimulating agent (e.g., capsaicin)

-

Fluorescence imaging setup with appropriate filters

Procedure:

-

Load cultured DRG neurons with a calcium indicator dye.

-

Acquire baseline fluorescence images.

-

Perfuse the cells with a solution containing this compound for a defined period (e.g., 7 minutes).

-

Apply a stimulating agent (e.g., capsaicin) and record the changes in fluorescence intensity over time.

-

Analyze the data to determine the effect of this compound on the magnitude and kinetics of the calcium response.

Therapeutic Potential

The significant role of this compound in modulating nociceptor sensitivity has made it an attractive target for the development of novel analgesic drugs.[16][19] Strategies aimed at inhibiting the this compound/GFRα3 signaling pathway, such as the use of neutralizing antibodies, are being explored for the treatment of chronic pain conditions like osteoarthritis.[3][16][19] Conversely, the neurotrophic and regenerative properties of this compound suggest its potential therapeutic application in promoting nerve repair after injury.[27][28] Systemic administration of this compound has been shown to promote functional long-distance axonal regeneration after dorsal root crush.[27]

Conclusion

This compound is a pleiotropic neurotrophic factor with profound effects on dorsal root ganglion neurons. Its signaling through the GFRα3/RET complex is integral to neuronal survival, axonal growth, and the modulation of pain sensitivity. The detailed understanding of its molecular mechanisms and functions, facilitated by the experimental protocols outlined in this guide, is crucial for the development of novel therapeutic interventions for a range of neurological disorders, from chronic pain to peripheral nerve injuries. Further research into the intricate signaling networks regulated by this compound will undoubtedly unveil new avenues for therapeutic innovation.

References

- 1. This compound, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of this compound complexed with its receptor GFRalpha3: convergent recognition of glial cell line-derived neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GFRA3 - Wikipedia [en.wikipedia.org]

- 4. Effects of the neurotrophic factor this compound on sensory afferent development and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of glial cell line‐derived neurotrophic factor family member this compound in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound Is Upregulated by TrkB Agonist and Protects the Immature Retina Against Hypoxic-Ischemic Injury by Suppressing Neuroinflammation and Astrogliosis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound sensitises mouse (Mus musculus) and naked mole-rat (Heterocephalus glaber) sensory neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Regulates Nociceptor Responses to Thermal and Chemical Stimuli - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 12. Glial Cell Line-Derived Neurotrophic Factor Family Members Sensitize Nociceptors In Vitro and Produce Thermal Hyperalgesia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glial cell line-derived neurotrophic factor family members sensitize nociceptors in vitro and produce thermal hyperalgesia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a glial cell line-derived neurotrophic factor family member, induces TRPM8-dependent cold pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Frontiers | Investigating the Role of this compound and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain [frontiersin.org]

- 17. The neurotrophic factor this compound and its receptor GFRα3 mediate migraine-like pain via the ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound sensitizes nociceptors that innervate the osteoarthritic joint to produce pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound growth factor increases nicotinic cholinergic receptor subunit expression and activity in nociceptive sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The neurotrophic factor this compound influences the extent of neural damage and growth in chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. criver.com [criver.com]

- 26. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 27. This compound promotes functional long-distance axonal regeneration to the brainstem after dorsal root crush - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound induced functional recovery and reinnervation after partial nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of Artemin: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, is a critical signaling protein involved in the development, survival, and maintenance of neurons. Since its discovery, research has elucidated its primary role in neuronal pathways, particularly in pain perception, as well as its emerging significance in cancer biology. This technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies used to study this compound, its cognate receptor GFRα3, and its signaling cascade through the RET receptor tyrosine kinase.

Discovery and Initial Characterization

This compound was identified as a novel member of the GDNF ligand family, which also includes GDNF, Neurturin (NRTN), and Persephin (PSPN).[1] These proteins belong to the transforming growth factor-beta (TGF-β) superfamily.[2] this compound is a disulfide-linked homodimer, with each non-glycosylated polypeptide chain consisting of 113 amino acids, and it has a total molecular mass of approximately 24.2 kDa.[2] The crystal structure of human this compound has been resolved, providing insights into its interaction with its receptor.[3]

The this compound Signaling Pathway

This compound exerts its biological effects primarily through a multicomponent receptor complex.[1] The high-affinity binding component is the GDNF family receptor alpha-3 (GFRα3), a glycosylphosphatidylinositol (GPI)-anchored protein.[1][4] The binding of this compound to GFRα3 induces the recruitment and dimerization of the transmembrane receptor tyrosine kinase, RET.[5] This dimerization triggers the autophosphorylation of specific tyrosine residues within the intracellular domain of RET, initiating downstream signaling cascades.[5]

Key downstream pathways activated by this compound signaling include:

-

Mitogen-Activated Protein Kinase (MAPK) pathway: including the phosphorylation of ERK, p38, and JNK.[6]

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway: crucial for cell survival and proliferation.[2][6]

-

Src kinase pathway: involved in various cellular processes including cell growth and differentiation.[6]

While GFRα3 is the preferred receptor for this compound, it has been shown that this compound can also activate the GFRα1-RET complex, though with lower affinity.[1]

This compound Signaling Pathway Diagram

Caption: this compound signaling cascade initiation and downstream pathways.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's properties and function.

| Parameter | Value | Cell/System | Method | Reference |

| Binding Affinity (Kd) | ||||

| This compound - GFRα3 | Low nanomolar range | Recombinant human proteins | Surface Plasmon Resonance | [2] |

| Biological Activity (ED₅₀) | ||||

| Cell Proliferation | 4-16 ng/mL | SH-SY5Y human neuroblastoma cells | Cell Proliferation Assay | [7] |

| mRNA Expression Levels | ||||

| Normal Pancreas | 14 (11–33) transcripts/μl (median; IQR) | Human pancreatic tissue | qRT-PCR | [4] |

| Chronic Pancreatitis | 54 (25–71) transcripts/μl (median; IQR) | Human pancreatic tissue | qRT-PCR | [4] |

| Normal Pancreas (another study) | 24 ± 7 transcripts/μL (mean ± SEM) | Human pancreatic tissue | qRT-PCR | |

| Pancreatic Ductal Adenocarcinoma | 34 ± 4 transcripts/μL (mean ± SEM) | Human pancreatic tissue | qRT-PCR | |

| Panc1 Pancreatic Cancer Cells | 15 ± 4 transcripts/μL | Human cell line | qRT-PCR | |

| T3M4 Pancreatic Cancer Cells | 1272 ± 225 transcripts/μL | Human cell line | qRT-PCR | |

| Protein Expression | ||||

| Pancreatic Cancer vs. Normal | >30-fold increase | Human pancreatic tissue | Western Blot | |

| GFRα3 in Pancreatic Cancer vs. Normal | ~20-fold increase | Human pancreatic tissue | Western Blot | |

| RET in Pancreatic Cancer vs. Normal | ~3-fold increase | Human pancreatic tissue | Western Blot |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the robust study of this compound.

Western Blotting for this compound Detection

This protocol outlines the detection of this compound in tissue or cell lysates.

1. Sample Preparation:

- Extract total proteins from tissues or cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

- Determine protein concentration using a standard method (e.g., BCA assay).

2. SDS-PAGE:

- Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

- Separate proteins on a 12% SDS-polyacrylamide gel.

3. Protein Transfer:

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Blocking:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

5. Primary Antibody Incubation:

- Incubate the membrane with a primary antibody against this compound (e.g., goat anti-human this compound) at a dilution of 1:1000 to 1:2000 overnight at 4°C.[6]

6. Secondary Antibody Incubation:

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-goat IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.

7. Detection:

- Wash the membrane three times with TBST.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunohistochemistry (IHC) for this compound Localization

This protocol is for the localization of this compound in paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in xylene (2 x 10 min).

- Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 min each).

- Rinse with distilled water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

3. Blocking:

- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

- Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30 minutes.

4. Primary Antibody Incubation:

- Incubate sections with a primary antibody against this compound at a working dilution of 1:20 to 1:50 overnight at 4°C.[6]

5. Secondary Antibody and Detection:

- Wash slides with PBS.

- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

- Develop the signal with a chromogen such as diaminobenzidine (DAB).

6. Counterstaining and Mounting:

- Counterstain with hematoxylin.

- Dehydrate, clear, and mount the slides.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

This protocol quantifies this compound mRNA levels.

1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from tissues or cells using a suitable method (e.g., TRIzol).

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

2. qRT-PCR Reaction:

- Prepare a reaction mixture containing cDNA template, forward and reverse primers for this compound, and a SYBR Green or TaqMan master mix.

- Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

3. Thermal Cycling:

- Perform the reaction in a real-time PCR system with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

4. Data Analysis:

- Determine the cycle threshold (Ct) values.

- Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of SH-SY5Y neuroblastoma cells.

1. Cell Seeding:

- Seed SH-SY5Y cells in a 96-well plate at a density of 3 x 10³ cells per well.

2. Treatment:

- After 24 hours, replace the medium with a serum-free or low-serum medium containing various concentrations of recombinant this compound.

3. Incubation:

- Incubate the cells for 24, 48, and 72 hours.

4. Proliferation Measurement:

- Add a proliferation reagent (e.g., CCK-8, MTT, or WST-1) to each well and incubate for 2-4 hours.

- Measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

- Plot the absorbance values against the concentration of this compound to determine the ED₅₀.

Matrigel Invasion Assay

This assay assesses the effect of this compound on the invasive potential of cancer cells.

1. Chamber Preparation:

- Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

2. Cell Seeding:

- Resuspend cells in a serum-free medium and seed them into the upper chamber of the inserts.

3. Chemoattraction:

- Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

4. Incubation:

- Incubate the plate for 24-48 hours to allow for cell invasion.

5. Staining and Quantification:

- Remove non-invading cells from the upper surface of the membrane.

- Fix and stain the invading cells on the lower surface with crystal violet.

- Count the number of invading cells in multiple fields under a microscope.

Neurite Outgrowth Assay

This assay evaluates the ability of this compound to promote neurite formation in neuronal cells like PC12.

1. Cell Seeding:

- Plate PC12 cells on a collagen-coated surface at a low density.

2. Differentiation and Treatment:

- Induce differentiation by reducing the serum concentration and adding recombinant this compound to the culture medium.

3. Incubation:

- Incubate the cells for 2-3 days to allow for neurite extension.

4. Visualization and Analysis:

- Fix the cells and immunostain for a neuronal marker (e.g., β-III tubulin).

- Capture images using a microscope and quantify neurite length and branching using image analysis software.

Mandatory Visualizations

Experimental Workflow for Protein Characterization

Caption: A typical workflow for the characterization of this compound protein levels.

Experimental Workflow for Matrigel Invasion Assay

Caption: Step-by-step workflow for assessing cell invasion using a Matrigel assay.

References

- 1. Investigating the Role of this compound and Its Cognate Receptor, GFRα3, in Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure of this compound complexed with its receptor GFRalpha3: convergent recognition of glial cell line-derived neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

The Role of Artemin in Sympathetic Neuron Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, plays a multifaceted and crucial role in the development of the sympathetic nervous system. It is a key signaling molecule that governs the proliferation of neuroblasts, the survival of nascent neurons, and the guidance of axonal projections towards their target tissues. Understanding the intricate mechanisms of this compound's action is paramount for developing novel therapeutic strategies for neurodevelopmental disorders, nerve injury, and neurodegenerative diseases. This technical guide provides an in-depth overview of this compound's function in sympathetic neuron development, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Signaling Pathway

This compound exerts its effects by binding to a multi-component receptor complex on the surface of sympathetic neurons. This complex consists of the GDNF family receptor alpha 3 (GFRα3) and the receptor tyrosine kinase (RET).[1][2][3] The binding of this compound to GFRα3 induces the dimerization of RET, leading to its autophosphorylation and the activation of several downstream intracellular signaling cascades.[4] These pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways, are critical for mediating this compound's effects on gene expression, cell survival, and cytoskeletal dynamics.[4][5]

Quantitative Data on this compound's Effects

The functional consequences of this compound signaling have been quantified in numerous studies. Below are tables summarizing key findings on its role in sympathetic neuron proliferation, survival, and neurite outgrowth.

Table 1: Effect of this compound on Sympathetic Neuroblast Proliferation

| Treatment | Number of BrdU-positive neurons (% of control) | Reference |

| Control (Defined Medium) | 100% | [6] |

| This compound (10 ng/ml) | 176% (E12 cultures) | [6] |

| This compound (10 ng/ml) | 155% (E13 cultures) | [6] |

Table 2: Dose-Dependent Effect of this compound on Sympathetic Neuron Survival

| This compound Concentration (ng/ml) | Neuronal Survival (% of initial number) | Reference |

| 0 | ~20% | [6] |

| 0.1 | ~40% | [6] |

| 1 | ~65% | [6] |

| 10 | ~75% | [6] |

| 100 | ~75% | [6] |

Data from dissociated E14 superior cervical ganglion (SCG) cultures after 48 hours.

Table 3: Synergistic Effect of this compound and Nerve Growth Factor (NGF) on Neurite Outgrowth

| Treatment | Total Neurite Length (% of NGF alone) | Reference |

| NGF (50 ng/ml) | 100% | [7] |

| This compound (10 ng/ml) + NGF (50 ng/ml) | ~150% | [7] |

Data from postnatal day 20 (P20) sympathetic neuron cultures.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the role of this compound in sympathetic neuron development.

Dissociated Sympathetic Neuron Culture from Mouse Embryos

This protocol describes the isolation and culture of sympathetic neurons from the superior cervical ganglia (SCG) of mouse embryos, a fundamental technique for studying the direct effects of neurotrophic factors.

Materials:

-

Timed-pregnant mice (E12-E14)

-

Leibovitz's L-15 medium

-

Trypsin (0.25%)

-

Plating medium (e.g., Neurobasal medium with supplements)

-

Collagen-coated culture dishes

-

Dissection microscope and tools

Procedure:

-

Euthanize the pregnant mouse according to approved institutional protocols and dissect the embryos.

-

Under a dissection microscope, carefully remove the superior cervical ganglia (SCG) from each embryo.[8]

-

Transfer the ganglia to a dish containing L-15 medium.

-

Incubate the ganglia in 0.25% trypsin at 37°C for 15-20 minutes to dissociate the tissue.[8]

-

Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the dissociated neurons onto collagen-coated culture dishes in the appropriate plating medium.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

Neuroblast Proliferation Assay (BrdU Incorporation)

This assay is used to quantify the proliferation of sympathetic neuroblasts in response to this compound.

Materials:

-

Cultured sympathetic neuroblasts

-

5-bromo-2'-deoxyuridine (BrdU) labeling solution

-

Fixative (e.g., 4% paraformaldehyde)

-

HCl for DNA denaturation

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Add BrdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[9][10]

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Denature the DNA by incubating the cells in 2N HCl for 30 minutes at room temperature.[9]

-

Block non-specific antibody binding with a blocking solution (e.g., PBS with serum and Triton X-100).

-

Incubate the cells with an anti-BrdU primary antibody overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

Neuronal Survival Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is employed to detect apoptotic cell death in sympathetic neuron cultures.

Materials:

-

Cultured sympathetic neurons

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT and labeled dUTP)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix the cultured neurons with 4% paraformaldehyde.

-

Permeabilize the cells with a permeabilization solution.[11]

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[12][13]

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Quantify the percentage of TUNEL-positive cells.

Neurite Outgrowth Assay

This assay measures the extent of axon growth from cultured sympathetic neurons in response to this compound.

Materials:

-

Cultured sympathetic neurons

-

Image analysis software (e.g., ImageJ)

-

Phase-contrast or fluorescence microscope

Procedure:

-

Culture sympathetic neurons for a defined period (e.g., 24-48 hours) in the presence or absence of this compound.

-

Capture images of the neurons using a microscope.

-

Using image analysis software, manually or automatically trace the length of all neurites extending from the cell body of individual neurons.[14][15]

-

Calculate the total neurite length per neuron or the average length of the longest neurite.

-

Statistical analysis is then performed to compare neurite outgrowth between different treatment groups.

Experimental Workflows and Logical Relationships

Conclusion

This compound is a pleiotropic factor that exerts precise temporal and spatial control over sympathetic neuron development. Its roles in promoting neuroblast proliferation, ensuring the survival of newly formed neurons, and guiding axons along vascular pathways are all critical for the establishment of a functional sympathetic nervous system.[6][16] The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating the this compound signaling pathway. Future research in this area holds promise for the treatment of a range of neurological conditions characterized by neuronal loss or aberrant connectivity.

References

- 1. This compound, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the neurotrophic factor this compound on sensory afferent development and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. This compound activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. researchgate.net [researchgate.net]

- 8. Neuron Culture from Mouse Superior Cervical Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mbl.edu [mbl.edu]

- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - CA [thermofisher.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. biotna.net [biotna.net]

- 14. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computing neurite outgrowth and arborization in superior cervical ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound is a vascular-derived neurotropic factor for developing sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Artemin in Non-Neuronal Tissues: A Technical Guide for Researchers

December 19, 2025

Abstract

Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, has traditionally been studied for its role in the development and survival of neurons. However, a growing body of evidence highlights its significant involvement in a variety of non-neuronal tissues. This technical guide provides an in-depth exploration of this compound's functions beyond the nervous system, with a focus on its implications in cancer biology, angiogenesis, and tissue homeostasis. We present a comprehensive overview of its expression, signaling pathways, and functional effects, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the this compound signaling axis.

Introduction

This compound (ARTN) is a secreted protein belonging to the transforming growth factor-beta (TGF-β) superfamily.[1] Like other members of the GDNF family ligands (GFLs), this compound signals through a multi-component receptor complex. This complex consists of the GDNF family receptor alpha 3 (GFRα3) as the primary binding receptor and the rearranged during transfection (RET) receptor tyrosine kinase as the signaling component.[1][2] While its neurotrophic functions are well-established, recent studies have unveiled its multifaceted roles in non-neuronal contexts, including cell proliferation, migration, invasion, and angiogenesis. This guide will systematically review the current understanding of this compound's activities in various non-neuronal tissues, providing a foundational resource for further research and therapeutic development.

This compound Expression and Function in Non-Neuronal Tissues

This compound and its receptor, GFRα3, are expressed in a range of non-neuronal cell types, where they mediate diverse physiological and pathological processes.

Cancer

A substantial body of research has implicated this compound in the progression of several cancers. Its overexpression is frequently correlated with increased tumor aggressiveness, metastasis, and poor prognosis.

-

Pancreatic Ductal Adenocarcinoma (PDAC): In PDAC tissues, this compound and GFRα3/RET are significantly overexpressed compared to normal pancreatic tissue.[3][4] This overexpression is associated with increased cancer cell invasion and perineural invasion, a key feature of pancreatic cancer.[3][5] However, this compound does not appear to significantly affect the proliferation of pancreatic cancer cells.[3]

-

Breast Cancer: In mammary carcinoma, this compound has been shown to promote cancer stem cell-like behavior and metastasis.[6] It also plays a role in the development of resistance to therapies such as trastuzumab in HER2-positive breast cancer.[6]

-

Other Cancers: Elevated this compound expression has also been linked to the progression of non-small cell lung carcinoma, endometrial cancer, and cervical cancer, where it promotes cell proliferation, migration, and invasion.[7][8][9]

Endothelial Cells and Angiogenesis

This compound plays a direct role in modulating endothelial cell behavior, a critical process in angiogenesis (the formation of new blood vessels). Exogenous this compound can stimulate the proliferation, migration, invasion, and tube formation of human microvascular endothelial cells (HMEC-1). In the context of cancer, this compound secreted by tumor cells can promote angiogenesis, in part through the upregulation of Vascular Endothelial Growth Factor A (VEGF-A).

Vascular Smooth Muscle Cells

This compound is expressed in vascular smooth muscle cells, particularly during development, where it acts as a guidance cue for sympathetic nerve fibers to follow blood vessels to their target tissues.[3][10] While its role in the adult vasculature is less clear, the expression of GFLs and their receptors in these cells suggests a potential role in vascular homeostasis and disease.

Gut-Associated Lymphoid Tissue (GALT)

This compound signaling is involved in the development of gut-associated lymphoid tissue. Specifically, it acts as a strong attractant for gut hematopoietic cells, inducing the formation of ectopic Peyer's patch-like structures.[1] Studies in knockout mice have shown that GFRα3 deficiency leads to impaired Peyer's patch development, indicating a critical role for the this compound/GFRα3/RET pathway in this process.[1]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from various studies on the effects of this compound in non-neuronal tissues.

Table 1: this compound and GFRα3 Expression in Pancreatic Cancer

| Tissue Type | Analyte | Fold Increase vs. Normal Tissue | p-value | Reference |

| Pancreatic Ductal Adenocarcinoma | This compound Protein | >30-fold | < 0.01 | [3] |

| Pancreatic Ductal Adenocarcinoma | GFRα3 Protein | ~20-fold | < 0.01 | [3] |

| Pancreatic Ductal Adenocarcinoma | RET Protein | ~3-fold | < 0.01 | [3] |

| Pancreatic Carcinoma with Perineural Invasion | This compound mRNA | Significantly higher | < 0.05 | [4] |

Table 2: Functional Effects of this compound on Cancer Cells

| Cell Type | Assay | Treatment | Effect | Fold Change/Percentage | p-value | Reference |

| Pancreatic Cancer Cell Lines (T3M4, Colo-357, MiaPaCa2, SU86.86) | Matrigel Invasion | 10-100 ng/mL this compound | Increased invasion | Up to 5-fold | < 0.02 | [3] |

| Pancreatic Cancer Cell Lines (T3M4, SU86.86) | Chemotaxis | 10-100 ng/mL this compound | Increased chemoattraction | Significant increase | < 0.02 | [3] |

| Endometrial Cancer Cells | Proliferation | Silencing of this compound | Decreased proliferation | Significantly downregulated | - | [8] |

| Cervical Cancer Cells | Proliferation, Migration, Invasion | This compound Overexpression | Increased | - | - | [9] |

| Non-Small Cell Lung Cancer Cells (NL9980) | Proliferation, Migration, Invasion | This compound Overexpression | Increased | - | - | [7] |

| Non-Small Cell Lung Cancer Cells (LTEP-α-2) | Proliferation, Migration, Invasion | This compound Silencing | Decreased | - | - | [7] |

Table 3: Functional Effects of this compound on Endothelial Cells

| Cell Type | Assay | Treatment | Effect | p-value | Reference |

| Human Microvascular Endothelial Cells (HMEC-1) | Proliferation | 0.1-10 ng/mL this compound | Significantly stimulated | < 0.05 | |

| Human Microvascular Endothelial Cells (HMEC-1) | Migration | 0.1-10 ng/mL this compound | Significantly stimulated | < 0.05 | |

| Human Microvascular Endothelial Cells (HMEC-1) | Invasion | 0.1-10 ng/mL this compound | Significantly stimulated | < 0.01 | |

| Human Microvascular Endothelial Cells (HMEC-1) | Tube Formation | 0.1-10 ng/mL this compound | Significantly stimulated | < 0.01 |

Signaling Pathways

This compound primarily signals through the GFRα3/RET receptor complex, activating downstream intracellular pathways. However, non-RET mediated signaling has also been described.

RET-Dependent Signaling

Upon binding of this compound to GFRα3, the complex recruits and activates the RET receptor tyrosine kinase. This leads to the autophosphorylation of specific tyrosine residues in RET's intracellular domain, creating docking sites for various adaptor proteins and enzymes. The major downstream pathways activated include:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. Activation of AKT by this compound has been implicated in promoting oncogenicity and metastasis.[9]

-

MAPK/ERK Pathway: The Ras/ERK pathway is involved in cell proliferation, differentiation, and survival.[3]

-

p38 MAPK and JNK Pathways: These pathways are also activated by this compound and are involved in various cellular responses, including inflammation and stress.[1]

Non-RET Signaling

This compound can also signal independently of the RET receptor.

-

Syndecan-3: this compound can interact with the heparan sulfate (B86663) proteoglycan Syndecan-3, which can mediate signaling through the activation of Src family kinases (SFKs). This interaction is particularly relevant for immobilized, matrix-bound this compound.[11]

-

NCAM: In the presence of GFRα1, the Neural Cell Adhesion Molecule (NCAM) can act as an alternative signaling receptor for this compound, leading to the activation of Fyn and FAK.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in non-neuronal tissues.

Matrigel Invasion Assay

This assay is used to assess the invasive potential of cells in response to this compound.

Materials:

-

BD BioCoat™ Matrigel™ Invasion Chambers (8-μm pore size)

-

Serum-free cell culture medium

-

Recombinant human this compound

-

Cell culture incubator (37°C, 5% CO₂)

-

Methanol/Acetone fixation solution (75% methanol, 25% acetone)

-

1% Toluidine blue staining solution

-

Cotton-tipped swabs

-

Microscope with imaging software

Procedure:

-

Rehydrate the Matrigel inserts with 0.5 mL of serum-free medium for 2 hours at 37°C.

-

Prepare a single-cell suspension of the cells to be tested in serum-free medium at a concentration of 5 x 10⁵ cells/mL.

-

Seed 5,000 cells into the upper chamber of the rehydrated inserts.

-

Add recombinant this compound to the upper chamber at the desired concentrations (e.g., 10 ng/mL or 100 ng/mL). For chemotaxis experiments, add this compound to the lower chamber.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane by gently wiping with a cotton-tipped swab.

-

Fix the cells that have invaded to the lower surface of the membrane with the methanol/acetone solution.

-

Stain the fixed cells with 1% Toluidine blue.

-

Count the number of invading cells in multiple microscopic fields and calculate the average.

Western Blot Analysis

This technique is used to detect and quantify the expression of this compound and components of its signaling pathways.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for this compound, GFRα3, RET, p-AKT, AKT, p-ERK, ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of this compound and its receptors.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for this compound, GFRα3, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from cells or tissues.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the master mix, primers, and cDNA.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes.

Conclusion and Future Directions

The role of this compound in non-neuronal tissues is a rapidly expanding field of research. Its involvement in cancer progression, angiogenesis, and tissue development presents exciting opportunities for the development of novel therapeutic strategies. Targeting the this compound signaling pathway could offer new avenues for treating a variety of diseases.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which this compound regulates cell behavior in different non-neuronal contexts.

-

Identifying the full spectrum of non-RET signaling partners for this compound.

-

Investigating the therapeutic potential of this compound inhibitors or agonists in preclinical models of cancer and other diseases.

-

Exploring the role of this compound in other non-neuronal tissues where its expression has been detected but its function remains largely unknown.

This technical guide provides a solid foundation for researchers entering this exciting field. The provided data, signaling pathways, and experimental protocols will be invaluable for designing and executing studies aimed at further unraveling the complex biology of this compound in non-neuronal tissues.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo development of immune tissue in human intestinal organoids transplanted into humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a vascular-derived neurotropic factor for developing sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 5. Rapamycin inhibits vascular smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. Mechanical signaling regulates vascular smooth muscle cell adaptation in aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Immunomodulatory Agents to the Gut-Associated Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The neurotrophic factor this compound and its receptor GFRα3 mediate migraine-like pain via the ion channel TRPM8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 11. GFRalpha3 is expressed predominantly in nociceptive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Artemin expression in different cancer cell lines

An In-depth Technical Guide to Artemin Expression in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ARTN) is a neurotrophic factor belonging to the glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs).[1][2] Its signaling is primarily mediated through a receptor complex consisting of the GDNF family receptor alpha-3 (GFRα3) and the RET receptor tyrosine kinase.[3][4][5] Upon binding, this complex triggers the activation of several downstream intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and JNK pathways.[2][4] Emerging evidence has implicated this compound in the pathology of various human cancers. Elevated expression of this compound has been observed in malignancies such as pancreatic, breast, lung, and colorectal cancers, where it is often correlated with increased tumor size, metastasis, and resistance to therapy.[1][2][6] This guide provides a comprehensive overview of this compound expression across different cancer cell lines, details the experimental protocols for its detection and quantification, and illustrates its core signaling pathways.

Quantitative Data Presentation: this compound Expression in Cancer Cell Lines

The expression of this compound varies significantly across different types of cancer and even among cell lines derived from the same cancer type. The following table summarizes reported this compound expression levels, providing a comparative overview for researchers.

| Cancer Type | Cell Line | Method of Detection | Reported Expression Level | Reference(s) |

| Pancreatic Cancer | SW1990, AsPC-1 | Western Blot | High (associated with high invasive potential) | [1] |

| MIA-PaCa-2, PANC-1, Capan-1 | Western Blot | Varying expression detected | [1] | |

| BxPC3 | Western Blot | Low (associated with low invasive potential) | [1] | |

| T3M4 | QRT-PCR | High (1272 ± 225 transcripts/μL) | [4] | |

| Panc1 | QRT-PCR | Low (15 ± 4 transcripts/μL) | [4] | |

| Colorectal Cancer | Caco2, DLD1, HCT116, HT29 | RT-PCR | Moderate endogenous mRNA levels | [2] |

| Lovo, SW480 | RT-PCR | Endogenous mRNA levels detected | [2] | |

| Non-Small Cell Lung Cancer (NSCLC) | NL9980 (Large Cell) | Semi-quantitative PCR | Overexpression studied | [6] |

| LTEP-α-2 (Adenocarcinoma) | Semi-quantitative PCR | Endogenous expression (knockdown studied) | [6] | |

| H1299, H1975, H460, H226, A549 | Semiquantitative RT-PCR | mRNA expression detected in all five lines | [7] | |

| Breast Cancer | Multiple Cell Lines | General Statement | Expressed in numerous human mammary carcinoma cell lines | [8] |

This compound Signaling in Cancer

This compound promotes oncogenic processes by activating a multi-component receptor complex. The ligand this compound first binds to its specific co-receptor, GFRα3. This this compound-GFRα3 complex then recruits the RET receptor tyrosine kinase, leading to its dimerization and autophosphorylation.[2][5] This activation initiates several downstream signaling pathways critical for cell survival, proliferation, migration, and invasion.

Experimental Workflow for this compound Expression Analysis

The quantification of this compound expression in cancer cell lines involves a multi-step process, from sample preparation to data analysis. The choice of technique depends on whether mRNA or protein expression is being investigated.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of this compound expression.

Quantitative Real-Time PCR (qRT-PCR) for ARTN mRNA Expression

This protocol is used to quantify the amount of this compound mRNA in a cell line.

-

RNA Isolation: Total RNA is extracted from cultured cancer cells (typically 1-5 x 10⁶ cells) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions. The quality and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random hexamer primers.

-

Real-Time PCR: The qRT-PCR reaction is performed in a total volume of 20 µL, containing cDNA template, forward and reverse primers for ARTN, and a SYBR Green or TaqMan master mix. A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.

-

Example Primer Design (Human ARTN):

-

Forward: 5'-TACTGCATTGTCCCACTGCCTCC-3'

-

Reverse: 5'-TCGCAGGGTTCTTTCGCTGCACA-3'[9]

-

-

Cycling Conditions (Typical): An initial denaturation at 95°C for 5 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

-

-

Data Analysis: The relative expression of ARTN mRNA is calculated using the 2-ΔΔCt method, normalized to the internal control gene.

Western Blot for this compound Protein Detection

This technique allows for the detection and semi-quantitative analysis of this compound protein.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford protein assay.

-